molecular formula C8H13BrO B13923575 2-Bromo-1-cyclopropylpentan-1-one CAS No. 34650-67-4

2-Bromo-1-cyclopropylpentan-1-one

Cat. No.: B13923575
CAS No.: 34650-67-4
M. Wt: 205.09 g/mol
InChI Key: CTMBQMDYBHMRHD-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated cyclopropyl ketone, which means it contains a bromine atom attached to a cyclopropyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropylpentan-1-one typically involves the bromination of 1-cyclopropylpentan-1-one. One common method is to react 1-cyclopropylpentan-1-one with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound. The separation and purification of the product are typically achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropylpentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-cyclopropylpentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropylpentan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can lead to the formation of different products, which may exhibit distinct biological or chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-cyclopropylpentan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclopropyl group.

Properties

CAS No.

34650-67-4

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-bromo-1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H13BrO/c1-2-3-7(9)8(10)6-4-5-6/h6-7H,2-5H2,1H3

InChI Key

CTMBQMDYBHMRHD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1CC1)Br

Origin of Product

United States

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